Tert-butyl 4-(6-bromopyridin-2-yl)-3-methylpiperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(6-bromopyridin-2-yl)-3-methylpiperazine-1-carboxylate is a chemical compound with the molecular formula C15H22BrN3O2. This compound is characterized by the presence of a tert-butyl group, a bromopyridine moiety, and a piperazine ring. It is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(6-bromopyridin-2-yl)-3-methylpiperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting appropriate amines with dihaloalkanes under basic conditions.
Introduction of the Bromopyridine Moiety: The bromopyridine group is introduced via a nucleophilic substitution reaction, where a bromopyridine derivative reacts with the piperazine intermediate.
Addition of the Tert-butyl Group: The tert-butyl group is added through a tert-butylation reaction, often using tert-butyl chloride and a base such as potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromopyridine moiety, converting it to a pyridine derivative.
Substitution: The bromine atom in the bromopyridine group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiolate under mild conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced pyridine derivatives, and various substituted piperazine compounds.
Scientific Research Applications
Tert-butyl 4-(6-bromopyridin-2-yl)-3-methylpiperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is employed in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: Researchers use this compound to study the interactions between small molecules and biological targets, aiding in the discovery of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of tert-butyl 4-(6-bromopyridin-2-yl)-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate
- Tert-butyl 4-((6-bromopyridin-2-yl)oxy)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(6-bromopyridin-2-yl)-3-methylpiperazine-1-carboxylate is unique due to the presence of the methyl group on the piperazine ring, which can influence its reactivity and binding affinity compared to similar compounds. This structural variation can lead to differences in biological activity and selectivity, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
tert-butyl 4-(6-bromopyridin-2-yl)-3-methylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O2/c1-11-10-18(14(20)21-15(2,3)4)8-9-19(11)13-7-5-6-12(16)17-13/h5-7,11H,8-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIURCKRLLOHIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=NC(=CC=C2)Br)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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